5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a complex substituent at the 2nd position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 5th position of the benzoic acid ring.
Formation of the Carbamothioylamino Group: This step involves the reaction of the benzoic acid derivative with a suitable isocyanate to form the carbamothioylamino group.
Introduction of the 4-propan-2-ylbenzoyl Group: This step involves the acylation of the intermediate compound with 4-propan-2-ylbenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamothioylamino group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. Conditions typically involve the use of a suitable solvent and a catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while hydrolysis can yield the corresponding amine and carboxylic acid.
Scientific Research Applications
5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of the carbamothioylamino group.
5-Bromo-2-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of the carbamothioylamino group.
4-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid: Similar in structure but with the bromine atom at the 4th position.
Uniqueness
5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of the 4-propan-2-ylbenzoyl and carbamothioylamino groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17BrN2O3S |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
5-bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17BrN2O3S/c1-10(2)11-3-5-12(6-4-11)16(22)21-18(25)20-15-8-7-13(19)9-14(15)17(23)24/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,25) |
InChI Key |
XVFIUTQBMHNLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.